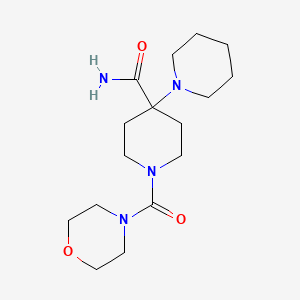

![molecular formula C20H21N5O4 B5551811 2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)

2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide" often involves multi-step chemical reactions. For example, compounds with triazole motifs can be synthesized through reactions involving azides and terminal alkynes, demonstrating the "click chemistry" approach, which is efficient for constructing such complex structures. Such methods highlight the versatility and adaptability of synthetic routes to access a wide array of related compounds with potential bioactivity (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds often features significant interactions, such as hydrogen bonding, which play a crucial role in stabilizing their structures. For example, X-ray diffraction analysis can reveal the crystal structure and the intermolecular interactions that contribute to the stability of these molecules. Such analyses are critical for understanding the conformation and reactivity of the compound (Xu Liang).

Chemical Reactions and Properties

Chemical reactions involving compounds with triazole rings and phenoxy groups can lead to a variety of products, depending on the reactants and conditions employed. These reactions can include substitutions, additions, and the formation of Schiff bases, which are useful for further synthetic modifications. The versatility of these reactions allows for the development of compounds with tailored properties for specific applications (Hilal Medetalibeyoglu, 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of similar compounds, focusing on their preparation methods and structural analysis. The synthesis of related chloroacetanilide herbicides and their safeners, such as acetochlor, highlights methodologies for obtaining high specific activity compounds for studies on metabolism and mode of action. These synthesis approaches involve reductive dehalogenation and hydroxide ion-catalyzed enolization processes (Latli & Casida, 1995).

Interaction with Biological Systems

Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the biochemical interactions and metabolic pathways of these compounds. This research is crucial for understanding the biotransformation and potential biological impacts of such chemicals, including the production of DNA-reactive metabolites through complex metabolic activation pathways (Coleman et al., 2000).

Antimicrobial and Anticancer Activities

The development of imino-4-methoxyphenol thiazole derived Schiff base ligands and their antimicrobial activities against various bacteria and fungi demonstrates the potential therapeutic applications of structurally complex acetamides. These studies contribute to the search for new antimicrobial agents with specific mechanisms of action (Vinusha et al., 2015). Similarly, research into the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines and their evaluation for anticancer and antimicrobial activity furthers the understanding of the medical applications of such compounds (Kumar et al., 2019).

Fluorescence Spectral Studies

The interaction of fluorescent probes with Bovine Serum Albumin (BSA) using compounds similar to 2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide has been studied for understanding protein-ligand interactions. Fluorescence spectral studies provide valuable information on the binding constants and modes of quenching, which are essential for designing fluorescence-based sensors and studying biological systems (Ghosh et al., 2016).

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Many 1,2,4-triazole derivatives have been reported to possess a broad spectrum of biological activities such as antitumor, antibacterial, antioxidant, and anti-inflammatory properties .

Eigenschaften

IUPAC Name |

2-[2-ethoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c1-3-28-19-10-15(11-23-25-13-21-22-14-25)8-9-18(19)29-12-20(26)24-16-6-4-5-7-17(16)27-2/h4-11,13-14H,3,12H2,1-2H3,(H,24,26)/b23-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUWDJKAWNZJQS-FOKLQQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)

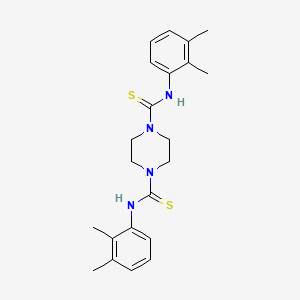

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)

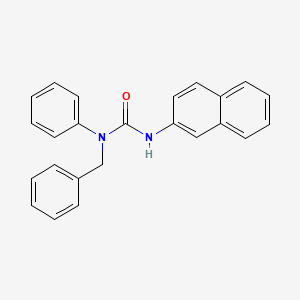

![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)

![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)

![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)

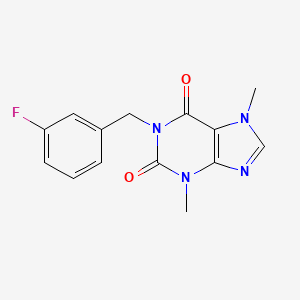

![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)